4-(2,3-Dimethylphenyl)-2-formylphenol
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Overview
Description
4-(2,3-Dimethylphenyl)-2-formylphenol is an organic compound characterized by a phenolic structure with a formyl group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenyl)-2-formylphenol typically involves the formylation of 2,3-dimethylphenol. One common method is the Reimer-Tiemann reaction, where chloroform and a strong base, such as sodium hydroxide, are used to introduce the formyl group at the ortho position relative to the hydroxyl group. The reaction conditions include:
Reagents: Chloroform, sodium hydroxide
Conditions: Aqueous medium, elevated temperature
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dimethylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or ether
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation; solvent such as acetic acid or chloroform
Major Products:
Oxidation: 4-(2,3-Dimethylphenyl)-2-carboxyphenol
Reduction: 4-(2,3-Dimethylphenyl)-2-hydroxymethylphenol
Substitution: 4-(2,3-Dimethylphenyl)-2-nitrophenol, 4-(2,3-Dimethylphenyl)-2-bromophenol
Scientific Research Applications
4-(2,3-Dimethylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. The exact molecular targets and pathways can vary based on the context of its use.
Comparison with Similar Compounds
4-Formylphenol: Lacks the dimethyl groups, resulting in different chemical reactivity and biological activity.
2,3-Dimethylphenol:
4-(2,3-Dimethylphenyl)phenol: Lacks the formyl group, influencing its chemical properties and uses.
Uniqueness: 4-(2,3-Dimethylphenyl)-2-formylphenol is unique due to the presence of both the formyl and dimethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-4-3-5-14(11(10)2)12-6-7-15(17)13(8-12)9-16/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAIHYWXELCSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685055 |
Source
|
Record name | 4-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111129-48-6 |
Source
|
Record name | 4-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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